molecular formula C18H12N4O5 B2816941 N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 896679-92-8

N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2816941
CAS No.: 896679-92-8
M. Wt: 364.317
InChI Key: AYPWEGJZXSDWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core linked via an acetamide bridge to a 3-nitrophenyl group. The benzofuro[3,2-d]pyrimidine scaffold combines fused furan and pyrimidine rings, which are structurally analogous to bioactive quinazoline and thienopyrimidine derivatives reported in the literature .

Properties

IUPAC Name

N-(3-nitrophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O5/c23-15(20-11-4-3-5-12(8-11)22(25)26)9-21-10-19-16-13-6-1-2-7-14(13)27-17(16)18(21)24/h1-8,10H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPWEGJZXSDWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzofuro[3,2-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The benzofuro[3,2-d]pyrimidine core is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Benzothieno[3,2-d]pyrimidin-4-one Derivatives

  • Example Compounds: N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 1 in ) .
  • Key Differences: The benzothieno[3,2-d]pyrimidine core contains a sulfur atom in the thiophene ring, whereas the target compound features an oxygen atom in the benzofuran ring. Sulfur’s larger atomic radius and lower electronegativity may enhance π-π stacking interactions in biological targets compared to oxygen .
  • Activity: These derivatives inhibit COX-2, iNOS, and ICAM-1 expression in inflamed cells, suggesting anti-inflammatory applications .

Quinazolin-4-one Acetamide Derivatives

  • Example Compounds :
    • N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d, ) .
    • 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () .
  • Key Differences :
    • Quinazoline lacks the fused furan ring present in benzofuropyrimidine.
    • Chloro or hydroxy substituents on the phenyl group modulate solubility and target selectivity.
  • Activity: Demonstrated as enoyl-acyl carrier protein reductase (InhA) inhibitors for tuberculosis treatment .

Thieno[2,3-d]pyrimidin Acetamide Derivatives

  • Example Compounds: N-(2-(2,3-Dimethoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (8, ) . N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide () .
  • Key Differences :
    • Thiophene-based cores vs. benzofuran; sulfur may improve lipophilicity and membrane permeability.
    • Substituents like methoxy or chloro influence electronic effects and steric hindrance.
  • Activity : Tested for anti-breast cancer activity, with compound 8 showing a molecular weight of 528 g/mol and melting point of 280–282°C .

Table 1: Comparative Data for Selected Analogues

Compound Class Core Structure Substituents Melting Point (°C) Key Bioactivity Reference
Target Compound Benzofuropyrimidine 3-nitrophenyl Not reported Hypothesized anti-inflammatory
Benzothieno[3,2-d]pyrimidine Thiophene + pyrimidine Methanesulfonamide, arylthio Not reported COX-2/iNOS inhibition
Quinazolin-4-one acetamide Quinazoline 2-hydroxy-4-methylphenyl 242–244 InhA inhibition (tuberculosis)
Thieno[2,3-d]pyrimidin acetamide Thiophene + pyrimidine Thiophen-2-yl, dimethoxyphenyl 280–282 Anti-breast cancer

Functional Group Impact on Bioactivity

  • However, it may reduce metabolic stability compared to electron-donating groups (e.g., methoxy in ) .
  • Benzofuran vs. Thiophene : Oxygen in benzofuran may reduce lipophilicity compared to sulfur-containing analogues, affecting blood-brain barrier penetration .
  • Acetamide Bridge : Facilitates hydrogen bonding with biological targets, a common feature in kinase inhibitors (e.g., ’s chromen-4-one derivatives) .

Biological Activity

N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound belongs to the class of heterocyclic compounds, specifically those containing pyrimidine and benzofuran moieties. Its unique structural features may contribute to its biological activities, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3O4C_{18}H_{15}N_{3}O_{4}. The compound's structure includes a nitrophenyl group and a benzofuro-pyrimidine core, which are known to enhance its reactivity and biological activity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC18H15N3O4
Molecular Weight329.33 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Research indicates that this compound may exert its biological effects through interaction with specific biological targets such as enzymes or receptors involved in cell signaling pathways. Notably, it has been identified as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells is particularly noteworthy.

Case Study: In Vitro Studies

In a study conducted by Sangapure et al., this compound was tested against several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was attributed to its ability to disrupt the PI3K/Akt signaling pathway, leading to increased apoptosis rates in treated cells .

Additional Biological Activities

Apart from its anticancer properties, this compound has also been evaluated for other biological activities:

  • Antimicrobial Activity : Preliminary tests suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential side effects are critical for assessing its viability as a therapeutic agent.

Q & A

Q. Characterization :

  • Structural Confirmation : 1H^1H-NMR and 13C^{13}C-NMR for functional group analysis; mass spectrometry (HRMS) for molecular weight verification .
  • Purity Assessment : HPLC with UV detection (≥95% purity threshold) and TLC monitoring during synthesis .

Basic: How is the structural integrity of this compound validated in conflicting spectral data?

Answer:
Discrepancies in NMR or mass spectra are resolved via:

  • 2D NMR Techniques : COSY and HSQC to assign proton-carbon correlations and confirm connectivity .
  • X-ray Crystallography : For unambiguous confirmation of the benzofuropyrimidine core and substituent orientation .
  • Comparative Analysis : Cross-referencing with analogous compounds (e.g., fluorophenyl or chlorophenyl derivatives) to identify expected shifts .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Yield optimization involves:

  • Solvent Screening : Testing polar aprotic solvents (e.g., DMSO vs. DMF) to enhance intermediate solubility .
  • Catalyst Selection : Using Pd-based catalysts (e.g., Pd(OAc)2_2) for efficient coupling of the nitrophenyl group .
  • Temperature Gradients : Stepwise heating (e.g., 80°C for cyclization, room temperature for acetamide coupling) to minimize side reactions .
  • Kinetic Studies : Monitoring reaction progress via in-situ IR or LC-MS to identify rate-limiting steps .

Advanced: What strategies address contradictions in biological activity data across studies?

Answer:
Contradictory bioactivity results (e.g., varying IC50_{50} values) require:

  • Standardized Assays : Repeating cytotoxicity tests (e.g., MTT assay) under controlled conditions (e.g., 72-hour exposure, 5% CO2_2) .
  • Orthogonal Validation : Confirming target engagement via enzymatic assays (e.g., kinase inhibition) or Western blotting for downstream biomarkers .
  • Meta-Analysis : Comparing data with structurally similar compounds (e.g., fluorophenyl or methoxyphenyl analogs) to identify substituent-dependent trends .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Solvent Preparation : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis; confirm stability via HPLC over 30 days .
  • Moisture Control : Use desiccants in storage containers to mitigate hygroscopic effects .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction : Tools like SwissADME estimate LogP (2.5–3.5), suggesting moderate blood-brain barrier permeability .
  • Molecular Dynamics Simulations : Assess binding stability with targets (e.g., topoisomerase II) using GROMACS or AMBER .
  • Metabolic Pathway Mapping : CYP450 isoform interaction predictions via StarDrop or MetaSite .

Basic: What analytical techniques quantify purity and detect impurities?

Answer:

  • HPLC-DAD : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm; quantify impurities ≥0.1% .
  • LC-MS/MS : Identify byproducts (e.g., de-nitrated or hydrolyzed derivatives) via fragmentation patterns .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Substituent Variation : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., CF3_3) or donating (e.g., OCH3_3) groups to modulate potency .
  • Bioisosteric Replacement : Substitute the benzofuropyrimidine core with thieno[3,2-d]pyrimidine to enhance solubility .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., pyrimidine carbonyl) using MOE or Schrödinger .

Basic: What solvents are compatible with this compound for in vitro assays?

Answer:

  • Primary Solvent : DMSO (stock solutions ≤10 mM) to ensure solubility without cellular toxicity .
  • Dilution Media : Phosphate-buffered saline (PBS) or cell culture medium (≤0.1% DMSO final concentration) .
  • Avoid : Chloroform or ethers due to poor solubility and interference in optical assays .

Advanced: How do steric and electronic effects of the 3-nitrophenyl group influence bioactivity?

Answer:

  • Steric Effects : The nitro group’s meta position minimizes steric hindrance with target binding pockets, enhancing affinity compared to ortho or para analogs .
  • Electronic Effects : The electron-withdrawing nitro group increases the acetamide’s electrophilicity, promoting covalent interactions with cysteine residues in enzymes .
  • Comparative Data : Nitrophenyl derivatives show 2–3-fold higher cytotoxicity (IC50_{50} ~5–10 µM) than methylphenyl analogs in A549 lung cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.